
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone is a complex organic compound that involves several functional groups and is of interest due to its potential applications in various fields of chemistry and materials science. This compound can be synthesized through a multi-step chemical process involving the linkage of chloropyrimidine and pyridylthio functional groups to a pyrrolidine backbone.
Synthesis Analysis
The synthesis of this compound involves strategic functional group transformations and coupling reactions. Although specific synthesis pathways for this exact compound are scarce, methodologies similar to those used for synthesizing related heterocyclic compounds involve nucleophilic substitution reactions, cyclization, and condensation steps. For example, similar compounds have been synthesized using reactions like the condensation of hydrazide with carbon disulfide and potassium hydroxide in ethanol to obtain thiosemicarbazide derivatives, followed by cyclization to form heterocyclic compounds with significant antimicrobial activity (Salimon et al., 2011).
Applications De Recherche Scientifique
Antimicrobial Activity
1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, a compound structurally related to the requested chemical, has been synthesized and found to possess significant antimicrobial activity. Its structure, confirmed through various spectroscopic methods, exhibited minimum inhibitory concentration values ranging between 30.2 - 43.2 μg cm-3, indicating its potential in antimicrobial applications (Salimon, Salih, & Hasan Hussien, 2011).
Biological Activities of Pyridine Derivatives
Pyridine derivatives of 3,4-dihydropyrimidin-2(1H)-ones, through a reaction with 2-chloro-5-(chloromethyl)-pyridine, have shown moderate insecticidal and fungicidal activities. These compounds, characterized by IR, NMR, and MS spectroscopy, demonstrate the potential of pyridine-based structures in developing biologically active agents (Xiao-fei Zhu & De-Qing Shi, 2011).
Antiviral Activity
A compound bearing similarity in structural motifs, namely 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, was used as a starting material for synthesizing various derivatives with potent antiviral activity against HSV1 and HAV-MBB. The synthesized compounds, characterized by spectral and elemental analyses, indicate the potential of pyridine and pyrimidine derivatives in antiviral drug development (F. Attaby, Elghandour, M. A. Ali, & Yasser M. Ibrahem, 2006).
Microwave-Assisted Synthesis in Antibacterial Agents
Microwave-assisted synthesis has been employed to create compounds like 1-(4-(piperidin-1-yl) phenyl) ethanone, which, upon further chemical reactions, yield derivatives with notable antibacterial activity. This method exemplifies an efficient approach to synthesize bioactive compounds with potential applications in combating bacterial infections (Ram C.Merugu, D.Ramesh, & B.Sreenivasulu, 2010).
Fungicidal Activity of Pyrazol Derivatives
Novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties have been synthesized and demonstrated moderate inhibitory activity against Gibberella zeae. These findings highlight the potential of such compounds in fungicidal applications (Yuanyuan Liu et al., 2012).
Propriétés
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-pyridin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2S/c16-11-7-18-15(19-8-11)22-12-3-6-20(9-12)14(21)10-23-13-1-4-17-5-2-13/h1-2,4-5,7-8,12H,3,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBJAYJWCFKQLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)CSC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2491686.png)
![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2491687.png)
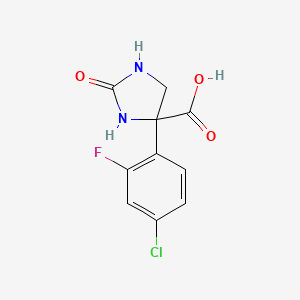
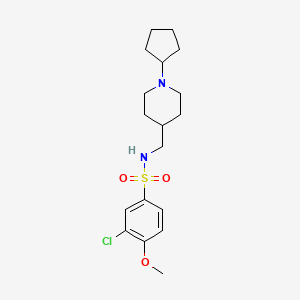
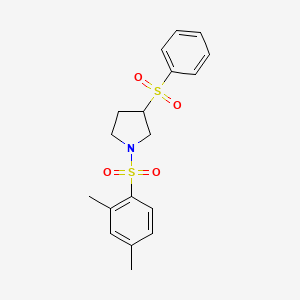
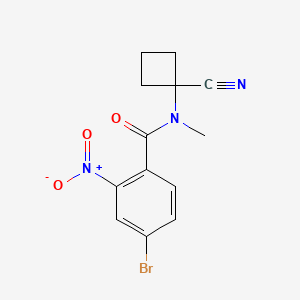


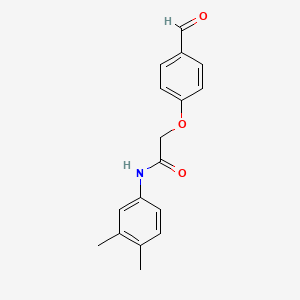
![3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide](/img/structure/B2491702.png)
![N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491703.png)
![((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2491704.png)
![Phenyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2491708.png)
![Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide](/img/structure/B2491709.png)